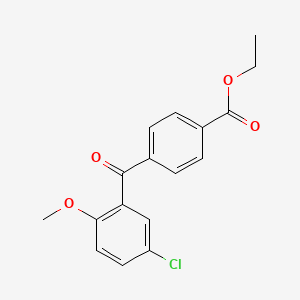![molecular formula C8H7ClN2OS B12596512 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a methylthio group at the 3-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorination and methylthio substitution are usually achieved through specific reagents and catalysts under optimized conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and yield. The process often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. Safety and environmental considerations are also paramount in industrial settings, requiring strict adherence to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyridines with different functional groups.
Aplicaciones Científicas De Investigación
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it has been studied for its potential to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
- 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and chlorine atom contribute to its reactivity and potential as a bioactive molecule .
Propiedades
Fórmula molecular |
C8H7ClN2OS |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
5-chloro-3-methylsulfanyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2OS/c1-13-6-5-2-4(9)3-10-7(5)11-8(6)12/h2-3,6H,1H3,(H,10,11,12) |
Clave InChI |
JGRGYAIREVLEAJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1C2=C(NC1=O)N=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)

![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)



